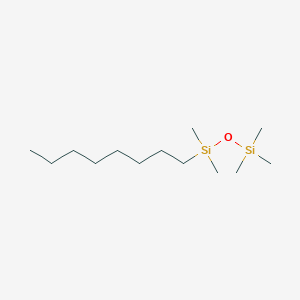

1,1,1,3,3-Pentamethyl-3-octyldisiloxane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related siloxane compounds often involves hydrosilylation reactions. For instance, pentamethyldisiloxane reacts with functionalized dienes in the presence of palladium catalysts to form silylated carbocycles, showcasing the versatility of siloxane derivatives in synthetic chemistry (Pei & Widenhoefer, 2000). Additionally, the condensation reactions of siloxanes, such as the reaction between pentamethyldisiloxane-1-ol and chlorosilanes, highlight the mechanisms underlying siloxane synthesis (Rubinsztajn, Cypryk, & Chojnowski, 1989).

Molecular Structure Analysis

Siloxane compounds exhibit diverse molecular structures. The flexibility of the Si-O-Si bond allows for various configurations and adaptations, contributing to the unique properties of siloxanes. For example, the controlled hydrolysis and hydrosilylation of siloxane oligomers have been explored to develop materials with specific characteristics, such as liquid-crystalline properties (Cooray, Kakimoto, & Imai, 1995).

Chemical Reactions and Properties

Siloxanes participate in a variety of chemical reactions, including hydrosilylation, which is crucial for modifying the chemical structure and properties of siloxane-based compounds. The hydrosilylation reaction of allyl alcohol with siloxanes, catalyzed by platinum complexes, is one example, leading to products with potential applications in hybrid nanocomposites (Zhang & Laine, 2000).

Physical Properties Analysis

The physical properties of siloxanes, such as their phase behavior, response time, and transition temperatures, can be tailored by manipulating their molecular structure. For instance, the study of ferroelectric side chain liquid-crystalline siloxane oligomers revealed how the degree of polymerization affects their mesophase transitions and response times (Cooray et al., 1995).

Wissenschaftliche Forschungsanwendungen

Catalyzed Cyclization and Hydrosilylation of Dienes : It reacts with functionalized dienes in the presence of a palladium catalyst to form silylated carbocycles. These silylated carbocycles can be further treated to form alcohols while retaining their stereochemistry (Pei & Widenhoefer, 2000).

Condensation in Organosiloxane Chemistry : The compound plays a role in the acid-catalyzed condensation of hydroxyl-terminated dimethylsiloxane oligomers. This process is significant in understanding the kinetics and mechanisms of ring formation and linear condensation in siloxane systems (Chojnowski, Rubinsztajn, & Wilczek, 1987).

Mechanism Studies in Silanol Silylation : Its condensation with chlorosilanes has been studied as a model for understanding the polyheterocondensation of functional oligosiloxanes (Rubinsztajn, Cypryk, & Chojnowski, 1989).

Addition to Olefins : It has been shown to add to various olefins in the presence of peroxides or ultraviolet light, forming high yields of alkylpentamethyldisilanes (Urenovitch & West, 1965).

Siloxane Bond Cleavage : Used in the study of cleavage of hexamethyldisiloxane with fluorosilanes, leading to the formation of various disiloxanes (Voronkov, Basenko, Gebel’, Vitkovskii, & Mirskov, 1992).

Oligomerization Catalysis : Plays a role in oligomerization reactions of hydrosiloxanes catalyzed by tris(pentafluorophenyl)borane, leading to the formation of various siloxane products (Chojnowski, Fortuniak, Kurjata, & Cella, 2006).

Metabolite Identification in Biological Systems : Its derivatives have been identified as metabolites in the urine of rats exposed to octamethylcyclotetrasiloxane, providing insight into the biological processing of siloxanes (Varaprath, Salyers, Plotzke, & Nanavati, 1999).

Liquid-Crystalline Siloxane Oligomers : Utilized in the synthesis and characterization of ferroelectric side chain liquid-crystalline siloxane oligomers, which are important for understanding liquid crystal behaviors (Cooray, Kakimoto, Imai, & Suzuki, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using proper personal protective equipment .

Eigenschaften

IUPAC Name |

dimethyl-octyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVBVLLRBRJINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370001 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

CAS RN |

180006-15-9 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)